molecular formula C11H9ClN2 B1371169 2-Benzyl-4-chloropyrimidine CAS No. 22404-48-4

2-Benzyl-4-chloropyrimidine

Cat. No. B1371169
CAS RN: 22404-48-4
M. Wt: 204.65 g/mol
InChI Key: RGYMOJIISPSRGZ-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloropyrimidine is a chemical compound with the empirical formula C11H9ClN2. It has a molecular weight of 204.66 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, involves numerous methods . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .

Scientific Research Applications

Dehydrating and Desulfhydrylating Reagent

Chloropyrimidine derivatives, including 2-Benzyl-4-chloropyrimidine, are found to be effective as dehydrating and desulfhydrylating reagents. They are particularly useful in the preparation of carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles. A notable application is the use of a polystyrene-bound reagent for easy isolation of products through simple filtration techniques (Kondo et al., 1981).

Synthesis of HIV-1 Inhibitors

This compound serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its derivatives are synthesized through a series of reactions involving methylation, high-temperature reactions, and chlorination, demonstrating its utility in developing antiviral medications (Ju Xiu-lia, 2015).

Antitumor Activity

The compound this compound is used in the synthesis of specific pyrimidine derivatives that show potential antitumor activities. For example, compounds synthesized using this derivative have shown significant activity against certain types of cancers in animal models, highlighting its role in cancer research and potential therapeutic applications (Grivsky et al., 1980).

Anti-HIV Agents

Derivatives of this compound, particularly in the dihydro-alkoxy-benzyl-oxopyrimidine family, have demonstrated low micromolar to nanomolar inhibitory activity against HIV-1. These findings are significant in the field of HIV research and drug development (Nawrozkij et al., 2008).

Corrosion Inhibition

Studies have shown that derivatives of this compound, such as (4-chloro-benzylidene)-pyrimidine-2-yl-amine, are effective corrosion inhibitors for mild steel in acidic solutions. This application is important in industrial settings where corrosion control is crucial (Ashassi-Sorkhabi et al., 2005).

Mechanism of Action

Target of Action

2-Benzyl-4-chloropyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of this compound is attributed to its inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . This results in potent anti-inflammatory effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in inflammation. The compound inhibits the expression and activities of certain vital inflammatory mediators . This results in a decrease in inflammation and the associated symptoms.

Pharmacokinetics

, suggesting it could be administered orally. The compound has a molecular weight of 204.66 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is a decrease in inflammation. This is due to the compound’s inhibitory effects on the expression and activities of certain vital inflammatory mediators . This leads to a decrease in the symptoms associated with inflammation.

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. The compound is stored at a temperature of 4°C , suggesting that it may be sensitive to temperature changes

properties

IUPAC Name

2-benzyl-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYMOJIISPSRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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